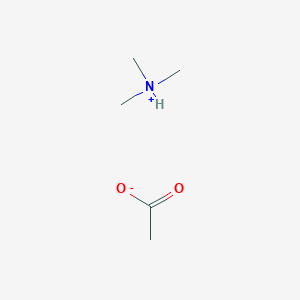

Trimethylammonium acetate

Description

BenchChem offers high-quality Trimethylammonium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylammonium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6850-27-7 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

acetic acid;N,N-dimethylmethanamine |

InChI |

InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |

InChI Key |

KYWVDGFGRYJLPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].C[NH+](C)C |

Canonical SMILES |

CC(=O)O.CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium acetate (B1210297) is a salt formed from the weak base trimethylamine (B31210) and the weak acid acetic acid. This document provides a comprehensive overview of its chemical properties, tailored for professionals in research and drug development. The information presented herein is supported by experimental data and established chemical principles.

Core Chemical Properties

The fundamental chemical properties of trimethylammonium acetate are summarized in the table below, providing a clear reference for its use in experimental design and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |

| CAS Number | 6850-27-7 | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| pKa of Trimethylammonium ion ((CH₃)₃NH⁺) | ~9.80 at 25°C | General Chemistry Textbooks |

Acidity, Basicity, and Buffering Capacity

Trimethylammonium acetate is the salt of a weak base (trimethylamine, pKb ≈ 4.19) and a weak acid (acetic acid, pKa ≈ 4.76). In aqueous solution, it establishes an equilibrium between the trimethylammonium cation, the acetate anion, and their corresponding conjugate base and acid.

The pH of a trimethylammonium acetate solution can be approximated by considering the pKa of the trimethylammonium ion, which is the conjugate acid of trimethylamine. The pKa of the trimethylammonium ion is approximately 9.80. This indicates that trimethylammonium acetate can act as a buffer in the pH range of approximately 8.8 to 10.8.

Solubility Profile

Trimethylammonium acetate is a polar salt and exhibits good solubility in polar solvents.

| Solvent | Solubility | Source(s) |

| Water | Soluble | --INVALID-LINK-- |

| Methanol | Soluble | Qualitative assessment based on polarity |

| Ethanol | Soluble | Qualitative assessment based on polarity |

| Non-polar solvents (e.g., hexane) | Insoluble | Qualitative assessment based on polarity |

Reactivity and Stability

Trimethylammonium acetate is a stable salt under standard laboratory conditions. Its reactivity is primarily dictated by the acidic and basic nature of its constituent ions.

-

Reaction with Strong Acids: The acetate ion will react with strong acids (e.g., HCl) to form acetic acid.

-

Reaction with Strong Bases: The trimethylammonium ion will react with strong bases (e.g., NaOH) to form trimethylamine.

Due to the volatility of trimethylamine and acetic acid, trimethylammonium acetate is considered a volatile salt, which can be advantageous in applications like HPLC where removal of buffer components is desired.[1]

Experimental Protocols

Synthesis of Trimethylammonium Acetate

Objective: To synthesize trimethylammonium acetate from trimethylamine and acetic acid.

Materials:

-

Trimethylamine (aqueous solution or gas)

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter

Procedure:

-

In a well-ventilated fume hood, place a known volume of deionized water in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.

-

Slowly add a stoichiometric amount of trimethylamine to the cooled water with continuous stirring.

-

While monitoring the pH, slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so maintain the temperature with the ice bath.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The resulting solution is aqueous trimethylammonium acetate. The concentration can be adjusted by the initial amounts of reactants and water.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of the trimethylammonium ion in a trimethylammonium acetate solution.

Materials:

-

Trimethylammonium acetate solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the trimethylammonium acetate solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.5-1.0 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.

-

Repeat the titration with the standardized NaOH solution.

-

Plot the pH versus the volume of titrant added for both titrations.

-

The pKa of the trimethylammonium ion corresponds to the pH at the half-equivalence point of the titration with NaOH.

Potential Role in Biological Systems

While there is no direct evidence of trimethylammonium acetate as a signaling molecule itself, its constituent ions, trimethylammonium and acetate, have known biological activities. Quaternary ammonium (B1175870) compounds can interact with cell membranes and ion channels.[2] The trimethylammonium group is a key component of choline (B1196258), which is a precursor to the neurotransmitter acetylcholine (B1216132) and a vital component of cell membranes.[3]

Acetate is a short-chain fatty acid that can be utilized by cells as an energy source and as a precursor for lipid synthesis. It has also been shown to influence cellular signaling through histone acetylation, an epigenetic modification that regulates gene expression.

Given these roles, it is plausible that trimethylammonium acetate could have indirect effects on cell signaling pathways by influencing choline metabolism or by providing a source of acetate for cellular processes.

References

An In-depth Technical Guide on the Synthesis and Characterization of Trimethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium acetate (B1210297) is a quaternary ammonium (B1175870) salt with utility in various chemical and biochemical applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and characterization. While it is not prominently featured in specific signaling pathways within drug development, its role as a buffer and counter-ion in analytical techniques makes it a compound of interest. This document summarizes key quantitative data in structured tables and provides a detailed methodology for its preparation and analysis, addressing the need for a centralized technical resource for researchers and professionals in the field.

Introduction

Trimethylammonium acetate is the salt formed from the neutralization of the weak base trimethylamine (B31210) with the weak acid acetic acid. As a quaternary ammonium salt, it possesses properties that make it useful in a variety of chemical contexts, including as a buffer component and in mass spectrometry. Its synthesis is a straightforward acid-base reaction, and its characterization relies on standard analytical techniques. This guide will provide a detailed protocol for its synthesis and an overview of its key physical and chemical properties, as well as expected characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of trimethylammonium acetate is presented in Table 1. This data has been compiled from various chemical databases.[1][2][3][4]

Table 1: Physicochemical Properties of Trimethylammonium Acetate

| Property | Value |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol [1][2][3] |

| CAS Number | 6850-27-7[1][2][3] |

| IUPAC Name | trimethylazanium acetate[1] |

| Synonyms | Trimethylammonium acetate buffer, trimethylamine acetate |

| Appearance | Expected to be a white solid or crystalline powder |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of Trimethylammonium Acetate

The synthesis of trimethylammonium acetate is based on the acid-base neutralization reaction between trimethylamine and acetic acid. The following protocol is a standard laboratory procedure for its preparation.

Experimental Protocol: Synthesis from Trimethylamine and Acetic Acid

Materials:

-

Trimethylamine (aqueous solution, e.g., 45% w/w)

-

Glacial acetic acid

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dilute the trimethylamine solution with deionized water to the desired final concentration, leaving room for the addition of acetic acid.

-

Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring. The reaction is exothermic, and cooling is necessary to control the temperature.

-

Slowly add an equimolar amount of glacial acetic acid to the stirred trimethylamine solution. Monitor the pH of the solution continuously.

-

Continue adding acetic acid dropwise until the pH of the solution reaches approximately 7.0. If the pH drops below 7, it can be adjusted by the dropwise addition of the trimethylamine solution.

-

Once the desired pH is achieved, the resulting solution is trimethylammonium acetate. For the solid product, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a desiccator.

Characterization of Trimethylammonium Acetate

The characterization of the synthesized trimethylammonium acetate is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of trimethylammonium acetate in a suitable deuterated solvent (e.g., D₂O) is expected to show two main signals:

-

A singlet for the nine equivalent protons of the three methyl groups of the trimethylammonium cation.

-

A singlet for the three equivalent protons of the methyl group of the acetate anion.

¹³C NMR: The carbon-13 NMR spectrum is expected to show signals for the carbon atoms of the trimethylammonium cation and the acetate anion.

Infrared (IR) Spectroscopy

The IR spectrum of trimethylammonium acetate is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks are summarized in Table 2.

Table 2: Expected IR Absorption Bands for Trimethylammonium Acetate

| Wavenumber (cm⁻¹) | Vibration |

| ~3000 | N-H stretch (from the ammonium cation) |

| 2800-3000 | C-H stretch (from methyl groups) |

| ~1560-1610 | C=O stretch (asymmetric, from carboxylate) |

| ~1400-1450 | C=O stretch (symmetric, from carboxylate) |

| ~1000-1200 | C-N stretch |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should detect the trimethylammonium cation at an m/z corresponding to its molecular weight (C₃H₁₀N⁺, m/z ≈ 60.13). In the negative ion mode, the acetate anion should be detected (C₂H₃O₂⁻, m/z ≈ 59.04).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of trimethylammonium acetate.

Caption: Workflow for the synthesis and characterization of trimethylammonium acetate.

Applications in Research and Drug Development

While not a direct therapeutic agent, trimethylammonium acetate finds applications in the broader context of drug development and research:

-

Buffer System: It can be used as a component of buffer solutions in biochemical and analytical procedures.

-

Mass Spectrometry: As a volatile salt, it is suitable for use as an electrolyte in electrospray mass spectrometry (ESI-MS) of biomolecules.

-

Counter-ion: In chromatography, it can act as a counter-ion for the separation of anionic species.

Conclusion

This technical guide provides a foundational overview of the synthesis and characterization of trimethylammonium acetate. The synthesis is a straightforward and scalable acid-base reaction. Characterization relies on standard analytical techniques, and while specific spectral data for this compound is not extensively published, reasonable predictions can be made based on the known properties of its constituent ions and analogous compounds. For researchers and professionals in drug development, trimethylammonium acetate serves as a useful, simple quaternary ammonium salt for various laboratory applications.

References

An In-depth Technical Guide to Trimethylammonium Acetate as a Buffer Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylammonium acetate (B1210297) (TMAA) and its role as a buffer solution in scientific research and drug development. While less common than its triethylammonium (B8662869) counterpart, TMAA offers unique properties beneficial for specific applications, particularly in the realm of mass spectrometry.

Introduction to Trimethylammonium Acetate (TMAA)

Trimethylammonium acetate is a volatile organic salt that can be utilized as a buffer in various biochemical applications. Its volatility makes it particularly suitable for techniques that require the removal of buffer components, such as mass spectrometry. Commercial preparations are available, typically as a 1M solution with a pH ranging from 6.5 to 7.5.[1]

Physicochemical Properties

A summary of the key quantitative data for trimethylammonium acetate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| CAS Number | 6850-27-7 | [1] |

| pH Range (for 1M solution) | 6.5 - 7.5 | [1] |

| Form | Solution | [1] |

| Volatility | Volatile | [1] |

Core Applications in Research and Drug Development

The primary application of trimethylammonium acetate as a buffer system is in the field of native electrospray ionization mass spectrometry (ESI-MS). It has proven effective in the study of non-covalent protein-ligand interactions, including those involving metallodrugs. The use of TMAA in this context can be advantageous for preserving the integrity of these delicate complexes in the gas phase during analysis.

While less documented, TMAA may also find utility as a phase transfer catalyst in organic synthesis and in the preparation of various organic compounds.[3] Additionally, quaternary ammonium (B1175870) salts like TMAA have been suggested for use as detergents to denature proteins, which can be beneficial in proteomics workflows.[4]

Experimental Protocols

A detailed methodology for the use of trimethylammonium acetate buffer in the analysis of protein-ligand interactions by ESI-MS is provided below.[4]

Objective: To analyze the interaction between a model protein and a metal-based compound using ESI-MS with a TMAA buffer system.

Materials:

-

Trimethylammonium acetate (TMAA) hydrate (B1144303)

-

High-purity water (e.g., Milli-Q)

-

Model protein (e.g., Ubiquitin)

-

Metallodrug or compound of interest

-

pH meter

-

0.22 µm syringe filter

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Preparation of 25 mM Trimethylammonium Acetate Buffer (pH 7.4):

-

Dissolve the appropriate amount of TMAA hydrate in high-purity water to achieve a final concentration of 25 mM.

-

Adjust the pH of the solution to 7.4 using small additions of a suitable acid (e.g., acetic acid) or base (e.g., trimethylamine), while monitoring with a calibrated pH meter.

-

Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter.[4]

-

-

Sample Preparation:

-

Prepare a stock solution of the model protein (e.g., 1 mM Ubiquitin) in the 25 mM TMAA buffer.

-

Prepare a stock solution of the metallodrug in a compatible solvent, preferably the TMAA buffer.

-

In a microcentrifuge tube, combine the protein and metallodrug solutions to the desired final concentrations and molar ratios (e.g., 10⁻⁴ M protein and a 3:1 ligand-to-protein molar ratio).[4]

-

Incubate the mixture under appropriate conditions (e.g., specific time and temperature) to allow for complex formation.

-

-

ESI-MS Analysis:

-

Introduce the incubated sample directly into the mass spectrometer via infusion.

-

Acquire the mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.[4]

-

-

Data Analysis:

-

Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-metallodrug complex.

-

Determine the stoichiometry of the interaction based on the mass differences between the free and complexed protein.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the ESI-MS analysis of protein-ligand interactions using a trimethylammonium acetate buffer system.

Caption: Workflow for ESI-MS analysis of protein-ligand interactions.[4]

Concluding Remarks

Trimethylammonium acetate serves as a specialized volatile buffer with a demonstrated utility in native mass spectrometry for the analysis of non-covalent biomolecular complexes. While detailed quantitative data on its buffering capacity is not as readily available as for more common buffers, its application in preserving the integrity of protein-ligand interactions during ESI-MS makes it a valuable tool for researchers in drug development and proteomics. For applications in chromatography, the more widely used triethylammonium acetate (TEAA) is often employed as an ion-pairing reagent.[5][6] Further research into the properties and applications of TMAA is warranted to fully explore its potential in various analytical and biochemical workflows.

References

physical and chemical properties of trimethylammonium acetate

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylammonium Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Trimethylammonium acetate is an organic salt formed from the neutralization of the weak base trimethylamine (B31210) by the weak acid acetic acid. It is commonly used as a buffer solution in various chemical and biological applications.

Table 1: General and Computed Properties of Trimethylammonium Acetate

| Property | Value | Source |

| Chemical Name | Trimethylammonium acetate | - |

| Synonyms | Trimethylammonium acetate buffer, Acetic acid trimethylamine salt | [1][2] |

| CAS Number | 6850-27-7 | [1][3] |

| Molecular Formula | C₅H₁₃NO₂ | [4] |

| Molecular Weight | 119.16 g/mol | [4][5] |

| Exact Mass | 119.094628657 Da | [4] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Complexity | 33.5 | [4] |

Table 2: Available Physical Property Data for Trimethylammonium Acetate and Related Compounds

| Property | Trimethylammonium Acetate | Triethylammonium (B8662869) Acetate | Tetramethylammonium (B1211777) Acetate |

| Melting Point | Data not available | -18 °C | 184 °C (decomposes) |

| Boiling Point | Data not available | 164.5 °C | 245 °C |

| Density | Data not available | 1.010 g/mL at 20 °C | 1.0080 g/cm³ |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water.[6] | Highly soluble in water; soluble in methanol (B129727) and ethanol; limited solubility in non-polar solvents.[7][8] |

| pKa of Cation | ~9.80 (for (CH₃)₃NH⁺)[9] | ~10.7 (for (CH₃CH₂)₃NH⁺) | - (quaternary ammonium) |

Synthesis of Trimethylammonium Acetate

The synthesis of trimethylammonium acetate involves the acid-base neutralization reaction between trimethylamine and acetic acid.

Synthesis of Trimethylammonium Acetate.

Experimental Protocols

Synthesis of Trimethylammonium Acetate

This protocol describes the preparation of a trimethylammonium acetate solution.

Materials:

-

Trimethylamine ((CH₃)₃N)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask

Procedure:

-

In a fume hood, add a calculated amount of deionized water to a beaker equipped with a magnetic stir bar.

-

While stirring, slowly add a stoichiometric amount of trimethylamine to the water.

-

Slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so the addition should be done carefully to control the temperature.

-

Allow the solution to stir and cool to room temperature.

-

If preparing a buffer, adjust the pH to the desired value using small additions of acetic acid or trimethylamine.

-

Transfer the solution to a volumetric flask and add deionized water to the mark to achieve the final desired concentration.

Determination of Melting Point (Adapted from Tetramethylammonium Acetate Hydrate Protocol)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the trimethylammonium acetate sample is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility (Adapted from Tetramethylammonium Acetate Hydrate Protocol)

This protocol describes a general method for determining the solubility of a substance in a given solvent.

Materials:

-

Trimethylammonium acetate

-

Solvent (e.g., water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath with shaking capabilities

-

Syringe with a filter tip

-

Evaporating dish

Procedure:

-

Add an excess amount of trimethylammonium acetate to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Weigh the collected saturated solution.

-

Transfer the solution to a pre-weighed evaporating dish and evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Weigh the evaporating dish with the dry residue.

-

Calculate the solubility in grams of solute per 100 g of solvent or other desired units.

Spectroscopic Data

While specific spectra for trimethylammonium acetate are not widely published, the expected spectral characteristics can be inferred from its constituent ions: the trimethylammonium cation and the acetate anion.

4.1. ¹H NMR Spectroscopy

-

Trimethylammonium Cation ([(CH₃)₃NH]⁺): A singlet for the nine equivalent methyl protons (N-CH₃) and a broad singlet for the amine proton (N-H). The chemical shift of the methyl protons will be downfield compared to trimethylamine due to the positive charge on the nitrogen.

-

Acetate Anion (CH₃COO⁻): A singlet for the three equivalent methyl protons.

4.2. Infrared (IR) Spectroscopy

-

Trimethylammonium Cation: C-H stretching vibrations around 2800-3000 cm⁻¹. An N-H stretching band, which will be broad due to hydrogen bonding, is expected in the region of 3000-3300 cm⁻¹.

-

Acetate Anion: A strong, characteristic asymmetric stretching vibration of the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1400-1450 cm⁻¹.

Stability and Reactivity

-

Stability: Trimethylammonium acetate is a stable salt under normal laboratory conditions.

-

Reactivity: It is an ionic compound that will dissociate into trimethylammonium and acetate ions in solution. It will react with strong acids to protonate the acetate ion and with strong bases to deprotonate the trimethylammonium ion.

Biological and Pharmacological Relevance

Currently, there is no significant information available in the public domain regarding specific signaling pathways or direct pharmacological activities of trimethylammonium acetate. Its primary role in a biological context is as a component of buffer systems for maintaining pH in experimental setups. The trimethylammonium cation is the conjugate acid of trimethylamine, a metabolite produced by gut bacteria from dietary choline (B1196258) and carnitine.[10]

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of trimethylammonium acetate.

Workflow for Synthesis and Characterization.

References

- 1. TRIMETHYLAMMONIUM ACETATE;6850-27-7 [axsyn.com]

- 2. Trimethylammonium acetate | CAS#:6850-27-7 | Chemsrc [chemsrc.com]

- 3. TRIMETHYLAMMONIUM ACETATE | 6850-27-7 [chemicalbook.com]

- 4. Trimethylammonium acetate | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylammonium acetate buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethylammonium acetate - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]

- 10. Trimethylammonium | C3H10N+ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trimethylammonium Acetate (B1210297) (CAS 6850-27-7)

Introduction

Trimethylammonium acetate (CAS Number: 6850-27-7) is a quaternary ammonium (B1175870) salt composed of a trimethylammonium cation and an acetate anion.[1] It is utilized in various laboratory settings, primarily as a volatile buffer solution for applications such as high-performance liquid chromatography (HPLC) and mass spectrometry.[2] Its properties make it a subject of interest for researchers in biochemistry and drug development, particularly in studies involving biomolecular interactions and enzyme kinetics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, biological interactions, and relevant experimental protocols.

Physicochemical Properties

The fundamental properties of trimethylammonium acetate are summarized below. These characteristics are crucial for its application in experimental design and execution.

| Property | Data | Reference(s) |

| CAS Number | 6850-27-7 | [1][2][3][4] |

| Molecular Formula | C₅H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 119.16 g/mol | [1][2][3] |

| Exact Mass | 119.094628657 Da | [1] |

| Component Compounds | Acetic Acid, Trimethylamine (B31210) | [1] |

| IUPAC Name | trimethylazanium acetate | [1] |

| Polar Surface Area (PSA) | 40.54 Ų | [4] |

| LogP | 0.26870 | [4] |

| Buffering Range | The buffering capacity is primarily determined by the acetate component, which has a pKa of approximately 4.76, suggesting a useful range in the slightly acidic to neutral pH.[5] Commercially available solutions are often supplied at pH 6.5-7.5.[2] |

Synthesis and Preparation

Trimethylammonium acetate is formed through a straightforward acid-base reaction between trimethylamine and acetic acid.

Synthesis Workflow

The reaction involves the protonation of the basic trimethylamine by the acidic acetic acid to form the corresponding ammonium salt.

Caption: Synthesis of Trimethylammonium Acetate.

Experimental Protocol: Preparation of 1 M Trimethylammonium Acetate Buffer

This protocol is adapted from standard procedures for preparing similar ammonium acetate buffers, such as triethylammonium (B8662869) acetate and tetramethylammonium (B1211777) acetate.[5][6]

Materials:

-

Trimethylamine solution

-

Glacial acetic acid

-

High-purity deionized water

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Procedure:

-

Add approximately 800 mL of high-purity deionized water to a 1 L beaker on a stir plate.

-

While stirring, carefully add an equimolar amount of trimethylamine. Note: Trimethylamine is a gas at room temperature and is often supplied as a solution in water or ethanol. Adjust volume accordingly to achieve a 1 M final concentration.

-

Slowly add an equimolar amount of glacial acetic acid to the solution. The reaction is exothermic; addition should be performed with caution.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a 1 L volumetric flask.

-

Adjust the pH to the desired value (e.g., 7.0) by dropwise addition of diluted acetic acid (to lower pH) or trimethylamine solution (to raise pH) while monitoring with the pH meter.

-

Once the target pH is reached, bring the final volume to 1 L with deionized water.

-

For applications requiring sterility, filter the buffer through a 0.22 µm filter. Store at 4°C.

Applications in Research and Drug Development

While specific applications for trimethylammonium acetate are less documented than for its close relatives, tetramethylammonium acetate (TMAA) and triethylammonium acetate (TEAA), its properties suggest utility in several areas.

-

Biological Buffer: Like other quaternary ammonium salts, it can be used as a biological buffer, particularly in assays where common buffers like Tris or HEPES might interfere with metalloenzymes or other charged macromolecules.[5]

-

Mass Spectrometry: It has been used as an electrolyte in native electrospray mass spectrometry (ESI-MS) for the study of DNA G-quadruplexes.[4] The related TMAA is also employed as a buffer in ESI-MS for analyzing non-covalent protein-ligand complexes, where its volatility is advantageous for maintaining the integrity of these complexes in the gas phase.[7]

-

Chromatography: The related compound TEAA is widely used as a volatile ion-pairing reagent in reverse-phase HPLC, especially for the separation of oligonucleotides.[8] Trimethylammonium acetate can likely serve a similar function.

-

Organic Synthesis: TEAA acts as a recyclable ionic liquid and catalyst for chemoselective aza- and thia-Michael reactions.[9] TMAA can be used as a mild methylating agent and an effective phase transfer catalyst.[10] These applications suggest potential roles for trimethylammonium acetate as a reagent or catalyst in synthetic chemistry.

Biological Interaction: Enzyme Inhibition

Studies have shown a correlation between the biological activity of alkyltrimethylammonium ions and their mode of interaction with acetylcholinesterase, indicating they can act as enzyme inhibitors.[11] The trimethylammonium cation can bind to the active site of the enzyme, preventing the natural substrate from binding.

Conceptual Pathway: Competitive Enzyme Inhibition

The diagram below illustrates the general mechanism of competitive inhibition, where the inhibitor (I), in this case, the trimethylammonium cation, competes with the substrate (S) for the active site of the enzyme (E).

Caption: General pathway for competitive enzyme inhibition.

Key Experimental Protocols

The following protocols are adapted from established methods using the closely related tetramethylammonium acetate (TMAA) and are applicable to trimethylammonium acetate.[5][7]

Protocol: Enzyme Kinetics Assay

This protocol outlines the use of trimethylammonium acetate buffer to determine the kinetic parameters of an enzyme.

Workflow: Enzyme Kinetics Assay

Caption: Workflow for an enzyme kinetics experiment.

Methodology:

-

Buffer Preparation (50 mM): Prepare a 1 M stock solution as described in section 3.2. Dilute the stock solution to 50 mM with deionized water, and re-adjust the pH to the desired value for the specific enzyme (e.g., pH 5.5).[5]

-

Enzyme Working Solution: Dilute the purified enzyme stock to the desired working concentration in the 50 mM trimethylammonium acetate buffer.[5]

-

Substrate Solutions: Prepare a series of substrate dilutions in the 50 mM buffer to cover a range of concentrations around the expected Michaelis constant (Km).[5]

-

Enzyme Assay:

-

To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the progress curves.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the maximum velocity (Vmax) and the Km.[5]

-

Protocol: ESI-MS Analysis of Protein-Ligand Interactions

This protocol describes using trimethylammonium acetate buffer to analyze non-covalent interactions via ESI-MS.[7]

Methodology:

-

Buffer Preparation (25 mM, pH 7.4): Prepare a 25 mM trimethylammonium acetate buffer and adjust the pH to 7.4 using small additions of acetic acid or trimethylamine solution. Filter the buffer through a 0.22 µm syringe filter.[7]

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 10-100 µM) in the 25 mM buffer.

-

Prepare a stock solution of the ligand (e.g., a small molecule drug) in a compatible solvent, preferably the same buffer.

-

Mix the protein and ligand solutions at the desired molar ratios (e.g., 1:2 or 1:3). Include a protein-only control.[7]

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 24 to 72 hours) to allow complex formation to reach equilibrium.[7]

-

Mass Spectrometry Analysis:

-

Introduce the incubated samples directly into an ESI mass spectrometer via infusion.

-

Acquire mass spectra under "native" or non-denaturing conditions (gentle source parameters) over a suitable mass-to-charge (m/z) range to detect the protein and any protein-ligand adducts.

-

Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-ligand complex, which allows for the determination of binding stoichiometry.[7]

-

Safety and Handling

While some reports indicate that trimethylammonium acetate does not meet GHS hazard criteria, it is prudent to handle it with standard laboratory precautions.[1]

| Aspect | Information | Reference(s) |

| GHS Hazard Classification | Reported as not meeting GHS hazard criteria by companies notifying the ECHA C&L Inventory. | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a half-mask or multi-purpose combination respirator are recommended. | [4] |

| First-Aid Measures (General for related compounds) | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. Eye Contact: Rinse out with plenty of water. Remove contact lenses. Ingestion: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [12] |

| Chemical Stability | The related compound triethylammonium acetate is chemically stable under standard ambient conditions (room temperature). | |

| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Keep container tightly closed. | [12] |

Conclusion

Trimethylammonium acetate is a versatile chemical with established and potential applications in research and drug development. Its primary role as a volatile buffer makes it suitable for sensitive analytical techniques like mass spectrometry and chromatography. Furthermore, its structural similarity to other catalytically active quaternary ammonium salts and its potential as an enzyme inhibitor highlight areas for future investigation. The protocols and data presented in this guide offer a technical foundation for scientists looking to employ trimethylammonium acetate in their experimental work. As with any chemical, adherence to proper safety and handling procedures is essential.

References

- 1. Trimethylammonium acetate | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Trimethylammonium acetate | CAS#:6850-27-7 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. TRIETHYLAMMONIUM ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Triethylammonium acetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. A CORRELATION BETWEEN THE BIOLOGICAL ACTIVITY OF ALKYLTRIMETHYLAMMONIUM IONS AND THEIR MODE OF INTERACTION WITH ACETYLCHOLINESTERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Ionic Properties of Trimethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium acetate (B1210297), a salt formed from the weak base trimethylamine (B31210) and the weak acid acetic acid, exhibits complex ionic properties in solution that are of significant interest in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core ionic characteristics of trimethylammonium acetate, including its synthesis, ionic equilibrium, and conductivity. Detailed experimental protocols, quantitative data, and visualizations are presented to offer a thorough understanding of its behavior in aqueous solutions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing or investigating this compound.

Chemical and Physical Properties

Trimethylammonium acetate is comprised of the trimethylammonium cation ((CH₃)₃NH⁺) and the acetate anion (CH₃COO⁻). Its properties are dictated by the nature of these constituent ions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |

| pKa of Trimethylammonium ion ((CH₃)₃NH⁺) | 9.81 | --INVALID-LINK-- |

| pKa of Acetic Acid (CH₃COOH) | 4.76 | --INVALID-LINK-- |

Ionic Equilibrium in Aqueous Solution

As a salt of a weak acid and a weak base, trimethylammonium acetate undergoes hydrolysis in water, establishing a complex equilibrium involving the salt, its constituent ions, and their parent weak acid and base. The trimethylammonium cation acts as a weak acid, while the acetate anion acts as a weak base.

The following diagram illustrates the primary equilibrium pathways for trimethylammonium acetate in an aqueous solution.

Caption: Ionic equilibrium of trimethylammonium acetate in water.

Electrical Conductivity

Trimethylammonium acetate is classified as a weak electrolyte. In solution, it only partially dissociates into its constituent ions, resulting in a lower electrical conductivity compared to strong electrolytes like sodium chloride.[1][2] The molar conductivity of its solutions is dependent on concentration, generally increasing with dilution as the degree of dissociation increases.[3]

| Concentration (mol/L) | Molar Conductivity (Λm) of Ammonium (B1175870) Acetate (S·cm²/mol) |

| 0.0005 | 131.5 |

| 0.001 | 129.6 |

| 0.005 | 123.7 |

| 0.01 | 119.5 |

| 0.02 | 114.6 |

| 0.05 | 107.4 |

| 0.1 | 101.0 |

Data adapted from the Journal of Physical Chemistry for ammonium acetate.[4]

Experimental Protocols

Synthesis of Trimethylammonium Acetate Buffer (1 M, pH 7.0)

This protocol is adapted from the preparation of triethylammonium (B8662869) acetate buffers and can be used to prepare a 1 M solution of trimethylammonium acetate.[5]

Materials:

-

Trimethylamine ((CH₃)₃N)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders or pipettes

Procedure:

-

In a 1 L volumetric flask, add approximately 800 mL of deionized water.

-

Place the flask on a stir plate with a stir bar and begin gentle stirring.

-

Carefully measure and add the required molar equivalent of trimethylamine to the water.

-

Slowly add the molar equivalent of glacial acetic acid to the solution while continuously monitoring the pH.

-

Adjust the pH of the solution to 7.0 by adding small increments of glacial acetic acid or trimethylamine as needed.

-

Once the desired pH is reached and stable, add deionized water to bring the final volume to 1 L.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the buffer solution in a well-sealed container at 2-8 °C.

The following diagram outlines the workflow for the preparation of the trimethylammonium acetate buffer.

Caption: Workflow for preparing a 1 M trimethylammonium acetate buffer.

Applications in Research and Drug Development

Trimethylammonium acetate finds utility in various applications within research and pharmaceutical development due to its specific ionic properties.

-

High-Performance Liquid Chromatography (HPLC): It is used as a mobile phase modifier and an ion-pairing reagent. The trimethylammonium cation can form ion pairs with anionic analytes, enhancing their retention and separation in reversed-phase chromatography.

-

Buffer Solutions: Due to the pKa values of its constituent ions, trimethylammonium acetate can be used to prepare buffer solutions in the near-neutral pH range.[6]

-

Pharmaceutical Formulations: As a salt, it can be used to improve the solubility and stability of drug substances. The choice of a specific salt form, such as the acetate salt of a trimethylammonium-containing active pharmaceutical ingredient (API), can significantly impact the drug's physicochemical properties and bioavailability.

Conclusion

The ionic properties of trimethylammonium acetate are a direct consequence of its composition as a salt of a weak acid and a weak base. Its behavior in solution is characterized by a dynamic equilibrium between the undissociated salt, its constituent ions, and their hydrolysis products. This results in its classification as a weak electrolyte with concentration-dependent conductivity. A thorough understanding of these properties, facilitated by the data and protocols presented in this guide, is crucial for its effective application in scientific research and drug development.

References

Trimethylammonium Acetate: A Protic Ionic Liquid for Research and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylammonium acetate (B1210297) ([TMA][OAc]), a protic ionic liquid (PIL), is gaining attention in various scientific fields for its unique properties as a solvent, buffer, and reagent. This technical guide provides a comprehensive overview of trimethylammonium acetate, focusing on its synthesis, physicochemical properties, and applications, particularly in the context of research and drug development. While it shares characteristics with other alkylammonium acetate ionic liquids, its specific properties offer distinct advantages in various experimental settings. This document summarizes key quantitative data, provides detailed experimental protocols for its preparation and use, and includes visualizations of experimental workflows to facilitate its practical application.

Introduction

Protic ionic liquids (PILs) are a class of molten salts formed by the transfer of a proton from a Brønsted acid to a Brønsted base.[1] Trimethylammonium acetate is formed from the neutralization of the Brønsted base trimethylamine (B31210) with the Brønsted acid acetic acid. The resulting salt is characterized by a network of hydrogen bonds, which contributes to its unique physicochemical properties, including its liquid state at or near room temperature.[2][3]

The interest in PILs such as trimethylammonium acetate stems from their potential as "green" solvents due to their low vapor pressure, as well as their utility in a range of applications including organic synthesis, biochemistry, and electrochemistry.[4][5] This guide aims to provide researchers and professionals in drug development with a detailed understanding of trimethylammonium acetate's core properties and practical applications.

Synthesis and Characterization

The synthesis of trimethylammonium acetate is a straightforward acid-base neutralization reaction. The purity of the final product is crucial for its application as a protic ionic liquid, as impurities can significantly affect its physicochemical properties.

Synthesis Protocol

A general protocol for the synthesis of trimethylammonium acetate involves the direct reaction of trimethylamine with acetic acid.[6]

Materials:

-

Trimethylamine (solution in a suitable solvent, e.g., water or ethanol)

-

Glacial acetic acid

-

Anhydrous diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a known molar amount of trimethylamine solution into a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

-

Slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution via a dropping funnel while stirring vigorously. This reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the evaporation of volatile reactants.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The resulting trimethylammonium acetate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

-

For further purification, the product can be precipitated from the reaction mixture by the addition of a non-polar solvent like anhydrous diethyl ether, followed by filtration and drying under vacuum.

Characterization

The synthesized trimethylammonium acetate should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the trimethylammonium cation and the acetate anion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

Physicochemical Properties

The properties of trimethylammonium acetate as a protic ionic liquid are crucial for its application. While extensive data specifically for trimethylammonium acetate is not as abundant as for its triethyl- or tetramethyl- counterparts, the following tables summarize available and computed data.

Table 1: General Physicochemical Properties of Trimethylammonium Acetate

| Property | Value | Reference(s) |

| IUPAC Name | Trimethylazanium acetate | [7] |

| CAS Number | 6850-27-7 | [7] |

| Molecular Formula | C₅H₁₃NO₂ | [7] |

| Molecular Weight | 119.16 g/mol | [7] |

| Appearance | Varies; can be a liquid or solid at room temperature | |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Computed Physicochemical Properties of Trimethylammonium Acetate

| Property | Value | Reference(s) |

| Topological Polar Surface Area | 40.5 Ų | [8] |

| Heavy Atom Count | 8 | [8] |

| Complexity | 39 | [8] |

Table 3: Experimental Physicochemical Data for Trimethylammonium Acetate in Solution

| Property | Condition | Value | Reference(s) |

| Density (ρ) | In N,N-dimethylformamide (DMF) at 25-50 °C | Decreases with increasing temperature | [1][9] |

Thermal Stability

The thermal stability of trialkylammonium salts is influenced by the nature of both the cation and the anion.[10] Generally, these salts are stable at room temperature, with decomposition occurring at elevated temperatures.[10] For N,N,N-trimethylanilinium salts, a related class of compounds, stability up to 165 °C has been observed.[10] The thermal decomposition of ammonium-based protic ionic liquids typically occurs between 191.42–291.88 °C.[6] The specific decomposition temperature of trimethylammonium acetate should be determined by thermogravimetric analysis (TGA) for specific applications.

Applications in Research and Drug Development

Trimethylammonium acetate's properties make it a versatile tool in various research and drug development applications, primarily as a buffer and a reagent.

Buffer in Biochemical Assays

Trimethylammonium acetate can be used as a biological buffer, particularly in enzyme kinetics studies where common buffers like Tris might interfere with the assay.[11] The acetate component provides buffering capacity in the slightly acidic to neutral pH range, with the pKa of acetic acid being approximately 4.76.[11]

This protocol is adapted from methods for preparing similar alkylammonium acetate buffers.[11][12]

Materials:

-

Trimethylamine

-

Glacial acetic acid

-

Deionized water

-

pH meter

Procedure:

-

In a chemical fume hood, add a calculated amount of trimethylamine to a volume of deionized water.

-

Slowly add glacial acetic acid while stirring and monitoring the pH with a calibrated pH meter.

-

Adjust the pH to the desired value (e.g., 7.0) by the dropwise addition of acetic acid.

-

Bring the final volume to the desired concentration (e.g., 1 M) with deionized water.

-

Sterilize the buffer solution by filtration through a 0.22 µm filter if required for biological applications.

This protocol provides a general workflow for determining enzyme kinetic parameters using a trimethylammonium acetate buffer.[11]

Materials:

-

1 M Trimethylammonium acetate buffer stock solution

-

Purified enzyme

-

Substrate

-

Deionized water

-

Spectrophotometer or fluorometer

-

96-well microplates

Procedure:

-

Buffer Preparation: Prepare the desired working concentration of the trimethylammonium acetate buffer (e.g., 50 mM) at the optimal pH for the enzyme by diluting the 1 M stock solution.

-

Enzyme and Substrate Solutions: Prepare a working solution of the enzyme and a series of substrate dilutions in the working buffer.

-

Assay Setup: In a 96-well plate, add the substrate solutions to the wells.

-

Reaction Initiation: Initiate the reaction by adding the enzyme solution to each well.

-

Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Reagent in Mass Spectrometry

Volatile buffers are essential in mass spectrometry (MS) to avoid contamination of the instrument.[13] Trimethylammonium acetate, being a salt of a volatile base and a volatile acid, is suitable for use in techniques like electrospray ionization mass spectrometry (ESI-MS). It can act as a buffer to maintain the integrity of non-covalent protein-ligand complexes in the gas phase.[14]

This protocol is adapted from procedures using tetramethylammonium (B1211777) acetate for similar purposes.[14]

Materials:

-

Trimethylammonium acetate buffer (e.g., 25 mM, pH 7.4)

-

Model protein

-

Ligand of interest

-

High-purity water

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the model protein in the trimethylammonium acetate buffer.

-

Prepare a stock solution of the ligand in a compatible solvent (preferably the same buffer).

-

Mix the protein and ligand solutions to the desired final concentrations.

-

-

Incubation: Incubate the mixture to allow for complex formation.

-

Mass Spectrometry Analysis:

-

Introduce the sample directly into the mass spectrometer via infusion.

-

Acquire mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.

-

-

Data Analysis: Analyze the spectra to identify peaks corresponding to the free protein and the protein-ligand complex, and to determine the stoichiometry of the interaction.

Role in Drug Formulation and Synthesis

While specific examples for trimethylammonium acetate are not extensively documented, related alkylammonium salts are used in pharmaceutical formulations to enhance the solubility and bioavailability of certain drugs.[4] They can also act as phase transfer catalysts in the synthesis of active pharmaceutical ingredients (APIs).[4] The use of ammonium (B1175870) acetate as a buffer in drug formulation and stability testing is a well-established practice.[15] Given its properties, trimethylammonium acetate could potentially serve as a valuable excipient in drug delivery systems.

Conclusion

Trimethylammonium acetate is a protic ionic liquid with considerable potential in research and drug development. Its straightforward synthesis, utility as a non-interfering biological buffer, and applicability in mass spectrometry make it a valuable tool for scientists. While more extensive characterization of its physicochemical properties as a pure protic ionic liquid is needed, the available data and protocols for related compounds provide a solid foundation for its application. As the demand for versatile and environmentally benign chemical reagents grows, the exploration of trimethylammonium acetate and other protic ionic liquids is expected to expand, revealing new and innovative applications in science and industry.

References

- 1. Collection - Temperature Dependence Measurements and Structural Characterization of Trimethyl Ammonium Ionic Liquids with a Highly Polar Solvent - The Journal of Physical Chemistry B - Figshare [figshare.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethylammonium acetate | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trimethylammonium acetate buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. TRIETHYLAMMONIUM ACETATE synthesis - chemicalbook [chemicalbook.com]

- 13. molbio.princeton.edu [molbio.princeton.edu]

- 14. benchchem.com [benchchem.com]

- 15. sampanenterprises.com [sampanenterprises.com]

Solubility of Trimethylammonium Acetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylammonium acetate (B1210297) in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide combines qualitative assessments based on chemical principles with detailed experimental protocols for researchers to determine precise solubility values.

Introduction to Trimethylammonium Acetate

Trimethylammonium acetate is a quaternary ammonium (B1175870) salt consisting of a trimethylammonium cation and an acetate anion. Its chemical structure imparts properties that are of interest in various chemical and pharmaceutical applications, including as a buffer component and a reagent in organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in these applications.

Physicochemical Properties of Trimethylammonium Acetate:

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| CAS Number | 6850-27-7 | [1][2] |

| Appearance | Typically a white crystalline solid | [3] |

| General Solubility | Expected to be soluble in water and polar organic solvents | [3][4] |

Qualitative Solubility Profile

Table of Estimated Qualitative Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Soluble | The high polarity and hydrogen bonding capacity of methanol are expected to effectively solvate the trimethylammonium and acetate ions. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving ionic compounds. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble to Soluble | Acetonitrile is a polar aprotic solvent that can dissolve some salts, though likely to a lesser extent than protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent with a high dielectric constant, making it a good solvent for many salts.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent capable of solvating cations and anions effectively. |

| Acetone | Polar Aprotic | Sparingly Soluble | Acetone is less polar than DMSO and DMF, and is expected to be a poorer solvent for ionic compounds. |

| Dichloromethane (B109758) | Nonpolar | Insoluble | As a nonpolar solvent, dichloromethane is not expected to effectively solvate the ions of trimethylammonium acetate. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar hydrocarbon and is a very poor solvent for ionic salts. |

Disclaimer: The qualitative solubility data presented in this table is an estimation based on chemical principles and data from similar compounds. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of trimethylammonium acetate in an organic solvent. This method is adapted from established protocols for determining the solubility of salts in organic media.[9][10][11]

3.1. Materials

-

Trimethylammonium acetate (anhydrous)

-

Selected organic solvent (high purity, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.2 µm)

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of trimethylammonium acetate to a known volume of the selected organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-resistant filter. This step is critical to ensure that no undissolved solid is transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed collection vial.

-

Record the total weight of the vial and the saturated solution.

-

Evaporate the solvent from the collection vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of trimethylammonium acetate or by using a vacuum desiccator.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried trimethylammonium acetate residue.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility in g/100 g of solvent:

-

Mass of dissolved trimethylammonium acetate = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility = (Mass of dissolved trimethylammonium acetate / Mass of solvent) x 100

-

-

Solubility in mol/L:

-

Moles of dissolved trimethylammonium acetate = Mass of dissolved trimethylammonium acetate / Molar mass of trimethylammonium acetate

-

Volume of solvent used to dissolve the salt (in Liters)

-

Solubility = Moles of dissolved trimethylammonium acetate / Volume of solvent

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Synthesis of Trimethylammonium Acetate

For researchers who wish to synthesize trimethylammonium acetate in the laboratory, a straightforward acid-base neutralization reaction can be employed. A general procedure involves the reaction of trimethylamine (B31210) with acetic acid.

5.1. Materials

-

Trimethylamine (aqueous solution or gas)

-

Glacial acetic acid

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Stirring apparatus

-

Reaction vessel

5.2. Procedure

-

Dissolve a known molar amount of glacial acetic acid in the chosen solvent in the reaction vessel.

-

While stirring, slowly add an equimolar amount of trimethylamine to the acetic acid solution. This reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Continue stirring the mixture at room temperature for a few hours to ensure the reaction goes to completion.

-

The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the trimethylammonium acetate salt. The product can be further purified by recrystallization if necessary.

Conclusion

While specific quantitative data on the solubility of trimethylammonium acetate in organic solvents is scarce in the public domain, its chemical nature as a quaternary ammonium salt provides a strong basis for predicting its solubility behavior. It is expected to be most soluble in polar protic solvents and polar aprotic solvents, with limited to no solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. Further research to quantify the solubility of this and similar salts in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Trimethylammonium acetate | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylammonium acetate | CAS#:6850-27-7 | Chemsrc [chemsrc.com]

- 3. CAS 5204-74-0: Triethylammonium acetate | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Triethylammonium Acetate (Stinky AND useful) | ScienceBlogs [scienceblogs.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Trimethylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from various sources and should be used in conjunction with a formal risk assessment and adherence to all applicable safety regulations. For trimethylammonium acetate (B1210297), comprehensive safety and toxicity data are not fully available. Therefore, precautions for handling related quaternary ammonium (B1175870) compounds should be considered.

Chemical Identification and Physical Properties

Trimethylammonium acetate is an organic salt. Due to a lack of extensive published data, some physical and chemical properties are estimated or derived from data on closely related compounds.

Table 1: Physical and Chemical Properties of Trimethylammonium Acetate

| Property | Data | Source(s) |

| Chemical Name | Trimethylammonium acetate | [1][2] |

| Synonyms | trimethylazanium acetate, trimethylamine (B31210) acetate | [2][3] |

| CAS Number | 6850-27-7 | [1][3][4] |

| Molecular Formula | C5H13NO2 | [1][2][3] |

| Molecular Weight | 119.16 g/mol | [1][3][4] |

| Appearance | Data not available; likely a white to off-white crystalline solid or powder, similar to other quaternary ammonium salts. | Inferred |

| Solubility | Data not available; expected to be soluble in water and polar organic solvents. | Inferred |

| Hygroscopicity | Likely hygroscopic, readily absorbs moisture from the air. | [5] |

| Melting Point | Data not available. | [6] |

| Boiling Point | Data not available. | [6] |

| Flash Point | Data not available. | [6] |

Hazard Identification and Classification

Comprehensive hazard data for trimethylammonium acetate is limited. According to the European Chemicals Agency (ECHA) registration data, this chemical does not meet the criteria for GHS hazard classification in the reports provided.[3] However, given the nature of quaternary ammonium compounds, caution is advised.

Note: The following hazard information is based on general data for quaternary ammonium compounds and may not be specific to trimethylammonium acetate.

-

Potential Health Effects:

Exposure Controls and Personal Protection

As specific occupational exposure limits for trimethylammonium acetate have not been established, a conservative approach to handling is recommended.

Table 2: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is generally required. | [8] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [1][9] |

| Skin Protection | Wear appropriate chemical-resistant gloves. Inspect gloves before use. | [1][9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | [1] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [8][10] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Table 3: Handling and Storage Recommendations

| Aspect | Guideline | Source(s) |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. | [7] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

First-Aid Measures

In case of exposure, follow these first-aid procedures.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | [7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [7] |

Accidental Release Measures

In the event of a spill or release, follow these procedures.

Table 5: Accidental Release Measures

| Action | Procedure | Source(s) |

| Personal Precautions | Ensure adequate ventilation. Wear appropriate personal protective equipment. | [7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | General Practice |

| Cleanup Methods | Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. | [7] |

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for safe handling.

Table 6: Stability and Reactivity Profile

| Parameter | Description | Source(s) |

| Reactivity | No specific data is available. | [4] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

| Possibility of Hazardous Reactions | No specific data is available. | [4] |

| Conditions to Avoid | Exposure to moist air or water. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

| Hazardous Decomposition Products | No specific data is available. | [4] |

Experimental Protocols and Workflows

The following diagrams illustrate general safety and handling workflows applicable to trimethylammonium acetate.

Caption: General laboratory workflow for handling trimethylammonium acetate.

References

- 1. Trimethylammonium acetate | CAS#:6850-27-7 | Chemsrc [chemsrc.com]

- 2. Trimethylammonium acetate buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylammonium acetate | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemical.kao.com [chemical.kao.com]

- 10. artsci.usu.edu [artsci.usu.edu]

Methodological & Application

Application Notes and Protocols for Triethylammonium Acetate (TEAA) as an Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

A Note on Trimethylammonium Acetate (B1210297) (TMAA): While the topic specified trimethylammonium acetate (TMAA), a thorough review of scientific literature and application notes reveals a lack of documented use of TMAA as a common ion-pairing agent in HPLC. In contrast, its close analog, triethylammonium (B8662869) acetate (TEAA) , is a widely used and extensively documented ion-pairing reagent for the separation of acidic molecules, particularly oligonucleotides and peptides, by reversed-phase HPLC.[1][2][3][4] Therefore, this document will provide detailed application notes and protocols for the use of TEAA, which will be highly relevant and applicable for researchers interested in using trialkylammonium acetate ion-pairing agents.

Introduction to Ion-Pairing Chromatography with TEAA

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for the separation of charged analytes on a reversed-phase column.[1] For acidic analytes such as oligonucleotides, which are polyanionic, a cationic ion-pairing agent is added to the mobile phase.[1] Triethylammonium acetate (TEAA) is a commonly used volatile ion-pairing agent that serves this purpose.[2] The triethylammonium cation (TEA+) forms a neutral ion pair with the negatively charged phosphate (B84403) backbone of an oligonucleotide. This ion pair is more hydrophobic than the bare oligonucleotide, leading to increased retention on the nonpolar stationary phase of a reversed-phase HPLC column.[1] Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[1]

Key Applications

The primary application of TEAA as an ion-pairing agent in HPLC is the analysis and purification of synthetic oligonucleotides.[2][5] It is effective for:

-

Quality control of oligonucleotide synthesis.[2]

-

Purification of detritylated oligonucleotides.

-

Separation of failure sequences (n-1, n-2) from the full-length product.

-

Analysis of modified oligonucleotides, such as phosphorothioates.

-

Separation of peptides and proteins.[6]

Advantages and Disadvantages of TEAA

Advantages:

-

Cost-effective: TEAA is an inexpensive and readily available reagent.[2]

-

Good resolution for routine analysis: It provides adequate resolution for the quality control of many standard oligonucleotides.[2]

-

Volatility: TEAA is a volatile salt, which allows it to be removed by lyophilization, making it suitable for preparative applications where the purified sample needs to be recovered.[7]

Disadvantages:

-

Limited resolving power for complex mixtures: For high-resolution separation of long oligonucleotides or complex mixtures, other ion-pairing agents like hexylammonium acetate (HAA) or the use of hexafluoroisopropanol (HFIP) as an additive may provide better results.[2]

-